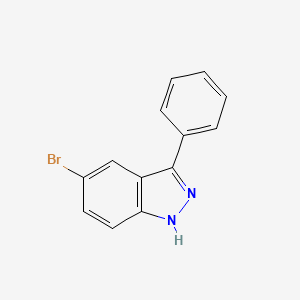

5-Bromo-3-phenyl-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-phenyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2/c14-10-6-7-12-11(8-10)13(16-15-12)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKKPVVOOWBLND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC3=C2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347589 | |

| Record name | 5-Bromo-3-phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57639-16-4 | |

| Record name | 5-Bromo-3-phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical characteristics of 5-Bromo-3-phenyl-1H-indazole

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-Bromo-3-phenyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

Nitrogen-containing heterocycles are foundational building blocks in medicinal chemistry, forming the core of numerous natural products and commercially successful drugs.[1][2] Among these, the indazole nucleus—a bicyclic system comprising a benzene ring fused to a pyrazole ring—stands out as a "privileged scaffold."[2] Its rigid structure and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it a highly effective pharmacophore for engaging with biological targets. Indazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][3]

This guide focuses on a key derivative, This compound . The strategic placement of a bromine atom at the C5-position and a phenyl group at the C3-position creates a molecule of significant interest. The phenyl group is a common feature in many biologically active indazoles, while the bromine atom serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions. This document provides a comprehensive analysis of the synthesis, physicochemical properties, and spectroscopic signature of this compound, offering field-proven insights for its application in research and development.

Synthesis and Purification: A Validated Protocol

The construction of the this compound scaffold is efficiently achieved through the cyclization of a substituted benzophenone precursor with hydrazine. This established method provides a reliable route to the target compound.

Experimental Protocol: Synthesis from (5-bromo-2-fluorophenyl)benzophenone

This protocol is based on a common synthetic route involving the reaction of a ketone with hydrazine hydrate, which acts as the nitrogen source to form the pyrazole ring.

-

Reaction Setup : To a solution of (5-bromo-2-fluorophenyl)benzophenone (1.0 equivalent) in anhydrous ethanol, add hydrazine hydrate (1.2 equivalents).[4]

-

Reaction Conditions : Heat the reaction mixture to reflux and maintain for approximately 2 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up : After the starting material is consumed, allow the mixture to cool to room temperature and continue stirring for an additional 18 hours.[4]

-

Isolation : Remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is then partitioned between water and ethyl acetate.

-

Extraction : Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Drying and Concentration : Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.[4]

-

Purification : The crude solid is purified by flash column chromatography on silica gel to afford pure this compound as a white solid.[4]

Causality Note: The choice of hydrazine hydrate is critical; it undergoes a condensation reaction with the ketone functionality of the benzophenone precursor, followed by an intramolecular cyclization and elimination of water and fluoride to form the stable indazole ring system. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier for the reaction.

Core Physicochemical Properties

The fundamental physicochemical data for this compound are summarized below. These properties are essential for experimental design, including solvent selection, reaction temperature, and analytical method development.

| Property | Value | Source |

| CAS Number | 57639-16-4 | [4][5] |

| Molecular Formula | C₁₃H₉BrN₂ | [6] |

| Molecular Weight | 273.13 g/mol | [6] |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | 123-127 °C (for 5-Bromo-1H-indazole) | |

| Solubility | Insoluble in water | [7] |

| pKa | 13.13 ± 0.40 (Predicted for 5-Bromo-3-methyl-1H-indazole) | [8] |

Note: Experimental melting point and pKa data for the 3-phenyl derivative are not widely reported. The values provided are for structurally similar indazole compounds and serve as an estimation.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The following data are characteristic of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise arrangement of atoms in a molecule.

-

¹H NMR : The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, the spectrum would exhibit complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the phenyl ring and the indazole core would have distinct chemical shifts influenced by the electron-withdrawing bromine atom and the anisotropic effects of the aromatic systems. The N-H proton of the indazole ring is expected to appear as a broad singlet at a downfield chemical shift (often >10 ppm), which is characteristic of acidic protons involved in hydrogen bonding.[9][10]

-

¹³C NMR : The carbon spectrum reveals the number and type of carbon atoms. The spectrum for this molecule would show multiple signals in the aromatic region (typically δ 110-150 ppm). The carbon atom attached to the bromine (C5) would be shifted due to the halogen's influence.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

-

Electrospray Ionization (ESI-MS) : In positive ion mode, this compound is expected to show a prominent molecular ion peak at [M+H]⁺ = 273.[4] A characteristic isotopic pattern will be observed due to the presence of the bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). This pattern is a definitive diagnostic for a mono-brominated compound.

Crystal Structure and Molecular Geometry

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, provides valuable insights.[11][12]

-

Planarity : The fused indazole ring system is nearly co-planar.[11][12]

-

Intermolecular Interactions : In the solid state, indazole derivatives form robust networks. The N-H group of the pyrazole ring acts as a hydrogen bond donor, while the sp²-hybridized nitrogen atom acts as an acceptor. This leads to the formation of strong N-H···N hydrogen bonds, often creating inversion dimers in the crystal lattice.[11][12] Additionally, weak aromatic π–π stacking interactions between the phenyl and indazole rings contribute to the stability of the crystal packing.[11]

Applications in Drug Discovery and Chemical Biology

This compound is not merely a chemical curiosity; it is a high-value intermediate in the synthesis of pharmacologically active molecules.

-

Synthetic Handle for Cross-Coupling : The C5-bromo substituent is the most critical feature for synthetic utility. It is an ideal electrophile for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the facile introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[13]

-

Scaffold for Kinase Inhibitors : The 1H-indazole core is a well-established hinge-binding motif for many protein kinases. The N-H group can form crucial hydrogen bonds with the backbone of the kinase hinge region. The 3-phenyl group often occupies a hydrophobic pocket, while modifications at the C5-position can be used to target solvent-exposed regions, thereby enhancing potency and selectivity.

-

Intermediate for Bioactive Molecules : Its derivatives are explored as potent inhibitors of various enzymes and as ligands for receptors, finding use in the development of novel therapeutics for oncology, neurological disorders, and inflammatory diseases.[1][3][14]

Conclusion

This compound is a well-characterized compound with a robust set of physicochemical properties. Its straightforward synthesis, combined with the strategic positioning of a versatile bromine handle and a core phenyl group, makes it an exceptionally valuable building block for medicinal chemists. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to confidently utilize this scaffold in the design and synthesis of the next generation of innovative therapeutic agents.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 57639-16-4 [amp.chemicalbook.com]

- 5. 57639-16-4|this compound|BLD Pharm [bldpharm.com]

- 6. This compound , 95% , 57639-16-4 - CookeChem [cookechem.com]

- 7. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]

- 8. 5-Bromo-3-Methyl-1H-Indazole CAS 552331-16-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. rsc.org [rsc.org]

- 11. journals.iucr.org [journals.iucr.org]

- 12. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

Introduction: The Significance of Structural Integrity in Drug Discovery

An In-Depth Technical Guide to the Structure Elucidation of 5-Bromo-3-phenyl-1H-indazole

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active agents.[1][2] Derivatives of indazole exhibit a wide array of biological activities, including potent anti-cancer, anti-inflammatory, and neuroprotective properties.[3][4] this compound (CAS No. 57639-16-4) is a key intermediate and a molecular building block in the synthesis of such high-value compounds.[5] Its precise molecular architecture—the specific arrangement of its phenyl and bromo substituents on the indazole core—is fundamental to its reactivity and its utility in the development of novel therapeutics.

This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of this compound. As Senior Application Scientists, we move beyond mere data reporting; we delve into the causality behind our analytical choices, demonstrating how a synergistic application of Mass Spectrometry, Nuclear Magnetic Resonance spectroscopy, and X-ray Crystallography creates a self-validating system for structural confirmation. This document is intended for researchers, scientists, and drug development professionals who require absolute confidence in the identity and integrity of their molecular assets.

Part 1: Foundational Analysis: Molecular Formula and Halogen Confirmation via Mass Spectrometry

Expertise & Causality: Our analytical journey begins with High-Resolution Mass Spectrometry (HRMS). This is a deliberate first step. Before investing significant time in complex NMR analysis, we must confirm the most fundamental attributes: the molecular weight and the elemental formula. For a halogenated compound like this compound, HRMS offers a unique and powerful validation checkpoint—the characteristic isotopic signature of bromine.

The natural abundance of bromine isotopes (79Br at ~50.5% and 81Br at ~49.5%) results in a distinctive molecular ion cluster where the M+ and M+2 peaks appear in an approximate 1:1 ratio.[6][7] Observing this pattern is a highly reliable indicator of the presence of a single bromine atom in the molecule, providing an immediate layer of trustworthiness to the preliminary identification.[8]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the analyte is prepared by dissolving approximately 0.1 mg of this compound in 1 mL of HPLC-grade methanol or acetonitrile.

-

Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer is used for analysis.

-

Ionization Mode: The analysis is conducted in positive ion mode to generate the protonated molecule, [M+H]+.

-

Data Acquisition: Data is acquired over a mass range of m/z 100-500. The instrument is calibrated using a known standard to ensure high mass accuracy (< 5 ppm).

-

Analysis: The resulting spectrum is analyzed for the exact mass of the monoisotopic peak and the characteristic isotopic pattern of the molecular ion cluster.

Data Presentation: Expected HRMS Results

| Parameter | Expected Value | Rationale & Significance |

| Molecular Formula | C13H9BrN2 | The fundamental composition of the target molecule. |

| Exact Mass [M] | 271.9953 u (79Br) | Calculated theoretical mass for the most abundant isotopes. |

| Observed Ion [M+H]+ | m/z 272.9925 (79Br) | Confirms the molecular weight of the primary species.[5] |

| Observed Ion [M+H+2]+ | m/z 274.9904 (81Br) | The critical confirmation peak for bromine's heavier isotope. |

| Isotopic Peak Ratio | ~1:1 | A definitive signature for the presence of one bromine atom.[6][8] |

Visualization: Mass Spectrometry Workflow

Caption: Workflow for HRMS analysis of this compound.

Part 2: Unraveling Connectivity via Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: With the molecular formula confirmed, NMR spectroscopy becomes our primary tool for mapping the atomic connectivity. A single NMR experiment is insufficient; a suite of 1D (1H, 13C) and 2D (HSQC, HMBC) experiments is required for an unimpeachable assignment. 1H NMR provides information on the chemical environment and proximity of protons, while 13C NMR reveals the carbon skeleton. The true power, however, lies in 2D correlation spectroscopy. The Heteronuclear Single Quantum Coherence (HSQC) experiment directly links each proton to its attached carbon, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2- and 3-bond) correlations, which are indispensable for piecing together the molecular puzzle, especially for connecting the phenyl substituent to the C3 position of the indazole core.[9][10]

Experimental Protocols: NMR Spectroscopy

-

Sample Preparation: Approximately 10-15 mg of the compound is dissolved in 0.6 mL of a deuterated solvent, typically Deuterated Chloroform (CDCl3) or Dimethyl Sulfoxide (DMSO-d6), and transferred to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) spectrometer is used.

-

1D Spectra Acquisition:

-

1H NMR: A standard pulse sequence is used. The spectral width is set from -2 to 12 ppm.

-

13C NMR: A proton-decoupled pulse sequence is used. The spectral width is set from 0 to 200 ppm.

-

-

2D Spectra Acquisition:

Data Presentation: Predicted NMR Assignments

The following table summarizes the predicted chemical shifts and key correlations for this compound. These predictions are based on established principles of NMR and data from analogous structures.[13][14][15]

| Position | Predicted 1H δ (ppm), Multiplicity, J (Hz) | Predicted 13C δ (ppm) | Key HMBC Correlations (1H → 13C) |

| 1 (N-H) | ~10.5 (broad singlet) | - | C3, C7a |

| 3 | - | ~145 | - |

| 3a | - | ~122 | - |

| 4 | ~7.8 (d, J ≈ 8.8) | ~123 | C3, C5, C7a |

| 5 | - | ~115 | - |

| 6 | ~7.3 (dd, J ≈ 8.8, 1.9) | ~129 | C4, C7a |

| 7 | ~7.6 (d, J ≈ 1.9) | ~113 | C3a, C5 |

| 7a | - | ~141 | - |

| 1' (Ph) | - | ~132 | - |

| 2', 6' (Ph) | ~7.9 (m) | ~128 | C3, C4' |

| 3', 5' (Ph) | ~7.5 (m) | ~129 | C1', C5' / C1', C3' |

| 4' (Ph) | ~7.4 (m) | ~127 | C2', C6' |

Visualization: Integrated NMR Analysis Workflow

Caption: The synergistic workflow for NMR-based structure elucidation.

Part 3: Definitive Confirmation: Single-Crystal X-ray Crystallography

Expertise & Causality: While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography is the unequivocal gold standard for structure determination in the solid state.[16] It provides a definitive, three-dimensional map of electron density from which the precise atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined.[17] This technique serves as the ultimate arbiter, validating the connectivity deduced from NMR and providing insights into the molecule's solid-state conformation.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: High-quality single crystals are grown. A common and effective method is the slow evaporation of a saturated solution of this compound in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).[16]

-

Crystal Mounting: A suitable single crystal, free of defects, is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation). A series of diffraction images are collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is solved using direct methods and then refined to generate the final atomic coordinates and structural parameters.

Data Presentation: Expected Crystallographic Data Summary

| Parameter | Expected Information | Significance |

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the crystal lattice. |

| Space Group | e.g., P21/c | Defines the specific symmetry elements within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions of the fundamental repeating unit of the crystal. |

| Final R-factor (R1) | < 5% | A measure of the agreement between the crystallographic model and the experimental data. A low value indicates a high-quality refinement. |

| Molecular Structure | 3D Atomic Coordinates | Provides definitive proof of the C5-Bromo and C3-phenyl substitution pattern and the planarity of the indazole ring. |

Visualization: X-ray Crystallography Workflow

Caption: Standard workflow for single-crystal X-ray structure determination.

Conclusion: A Triad of Techniques for Unimpeachable Structural Integrity

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 57639-16-4 [amp.chemicalbook.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 10. researchgate.net [researchgate.net]

- 11. Getting the Most Out of HSQC and HMBC Spectra [ouci.dntb.gov.ua]

- 12. youtube.com [youtube.com]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold [mdpi.com]

Spectroscopic Characterization of 5-Bromo-3-phenyl-1H-indazole: A Technical Guide

Introduction

5-Bromo-3-phenyl-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with any molecule destined for high-value applications, unambiguous structural confirmation is paramount. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the definitive characterization of this molecule.

This document is structured to provide not just the data, but the scientific rationale behind the spectral interpretations. We will delve into the nuances of how the specific arrangement of atoms and functional groups in this compound gives rise to its unique spectral fingerprint. For drug development professionals and researchers, this guide aims to serve as a practical reference for both data interpretation and experimental design.

Workflow for Spectroscopic Analysis

A comprehensive characterization of a novel or synthesized compound like this compound follows a logical progression of analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for identity and purity confirmation.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the carbon-hydrogen framework and deduce the connectivity of the molecule.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Experimental Data: The following ¹H NMR data has been reported for this compound.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.57 | Broad Singlet | 1H | N-H (indazole) |

| 8.27 | Doublet (d) | 1H | H-4 |

| 8.04 | Doublet (d) | 2H | H-2', H-6' (ortho-phenyl) |

| 7.63-7.61 | Multiplet (m) | 1H | H-6 |

| 7.56-7.51 | Multiplet (m) | 3H | H-3', H-4', H-5' (meta, para-phenyl) |

| 7.44-7.42 | Multiplet (m) | 1H | H-7 |

Solvent: Acetone-d₆

Interpretation and Expertise:

-

N-H Proton (δ ~12.57): The broad signal at a very high chemical shift is characteristic of the acidic N-H proton of the indazole ring. Its broadness is a result of chemical exchange and quadrupolar relaxation. In many cases, this peak can be confirmed by a D₂O exchange experiment, where the peak disappears.

-

Aromatic Protons: The protons on the indazole and phenyl rings appear in the expected aromatic region (δ 7.0-8.5).

-

H-4 (δ 8.27): This proton is the most downfield of the indazole ring protons. Its deshielding is due to the anisotropic effect of the adjacent nitrogen atom and its position ortho to the bromine atom.

-

Phenyl Protons (δ 8.04, 7.56-7.51): The protons on the C-3 phenyl group give rise to two sets of signals. The two ortho protons (H-2', H-6') are typically the most deshielded due to their proximity to the indazole ring system. The meta and para protons appear as a complex multiplet further upfield.

-

H-6 and H-7 (δ 7.63-7.42): These protons on the bromo-substituted ring are assigned based on their expected splitting patterns and comparison with related structures.

-

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the number and types of carbon atoms in a molecule.

Note: As of this writing, a complete, experimentally verified ¹³C NMR dataset for this compound is not available in peer-reviewed literature. However, based on data for structurally similar compounds like 5-Chloro-3-phenyl-1H-indazole[1], we can predict the approximate chemical shifts. The substitution of chlorine with bromine is expected to cause minor shifts, primarily for the carbon directly attached to the halogen (C-5).

Predicted ¹³C NMR Data and Interpretation:

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale for Prediction |

| ~145 | C-3 | Attached to two nitrogen atoms and a phenyl group. |

| ~140 | C-7a | Quaternary carbon at the ring junction. |

| ~132 | C-1' | Quaternary phenyl carbon attached to the indazole ring. |

| ~129 | C-3', C-5' | Meta carbons of the phenyl ring. |

| ~128 | C-4' | Para carbon of the phenyl ring. |

| ~127 | C-2', C-6' | Ortho carbons of the phenyl ring. |

| ~127 | C-6 | Carbon atom ortho to the bromine. |

| ~122 | C-4 | Carbon atom meta to the bromine. |

| ~120 | C-3a | Quaternary carbon at the ring junction. |

| ~115 | C-5 | Carbon directly attached to bromine (ipso-carbon). |

| ~111 | C-7 | Carbon atom para to the bromine. |

-

Causality of Chemical Shifts: The chemical shifts are governed by the hybridization and electronic environment of each carbon. Carbons in the aromatic rings are found between δ 110-150 ppm. The C-Br bond will have a notable effect on C-5, and its chemical shift is a key indicator of successful bromination. The quaternary carbons (C-3, C-3a, C-7a, C-1') are typically identified by their lower intensity in a standard broadband-decoupled spectrum and can be definitively assigned using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

-

Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Experimental Data: Key IR absorption bands reported for this compound are as follows:[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1600-1450 | Medium-Strong | C=C and C=N ring stretching vibrations |

| 1478 | Strong | Aromatic ring skeletal vibrations |

| 912 | Medium | C-H out-of-plane bending |

| 787, 774 | Strong | C-H out-of-plane bending (aromatic substitution pattern) |

| 698 | Strong | C-H out-of-plane bending (monosubstituted phenyl) |

| ~600-500 | Weak-Medium | C-Br stretch |

Interpretation and Expertise:

-

N-H Stretching: A broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretch, although this is not explicitly listed in the provided partial data. Its absence in the provided list might be due to its broad nature or the specific reporting format of the source.

-

Aromatic C-H Stretch: The peaks above 3000 cm⁻¹ are characteristic of C-H stretching vibrations where the carbons are sp² hybridized, confirming the presence of aromatic rings.

-

Ring Skeletal Vibrations: The absorptions in the 1450-1600 cm⁻¹ region are due to the stretching and bending of the carbon-carbon and carbon-nitrogen double bonds within the indazole and phenyl rings. The peak at 1478 cm⁻¹ is a strong indicator of the aromatic system.[1]

-

C-H Out-of-Plane Bending: The strong absorptions below 900 cm⁻¹ are highly diagnostic for the substitution patterns on the aromatic rings. The band at 698 cm⁻¹ is characteristic of a monosubstituted phenyl group, while the bands at 774 and 787 cm⁻¹ are consistent with the substitution pattern on the indazole ring.[1]

-

C-Br Stretch: The carbon-bromine stretching vibration is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range. This region can often have multiple peaks, making definitive assignment challenging without computational support.

Experimental Protocol for IR Spectroscopy (ATR Method)

-

Sample Preparation: Place a small amount (a few milligrams) of the solid, purified this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. It also offers clues about the structure through the analysis of fragmentation patterns.

Expected Mass Spectrum Data:

-

Molecular Formula: C₁₃H₉BrN₂

-

Molecular Weight: 272.00 g/mol (for ⁷⁹Br) and 274.00 g/mol (for ⁸¹Br)

-

Exact Mass: 271.9953 (for C₁₃H₉⁷⁹BrN₂)

Interpretation and Expertise:

-

Molecular Ion Peak: The key feature to look for in the mass spectrum of this compound is the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (e.g., at m/z 272 and 274). This "isotopic signature" is a definitive confirmation of the presence of a single bromine atom in the molecule.

-

[M+H]⁺ Ion: In soft ionization techniques like Electrospray Ionization (ESI), the compound is often observed as the protonated molecule, [M+H]⁺. A mass spectrometry analysis has indicated a molecular ion peak of [M+H]⁺ = 273.[2] This corresponds to the protonated species containing the ⁷⁹Br isotope. The corresponding peak for the ⁸¹Br isotope would be expected at m/z 275.

-

Fragmentation Pattern: While detailed fragmentation data is not published, a plausible fragmentation pathway in Electron Ionization (EI) MS would involve the loss of stable molecules or radicals. Key expected fragments include:

-

Loss of Br•: A peak at m/z 193 (M - Br) corresponding to the [C₁₃H₉N₂]⁺ fragment.

-

Loss of N₂: A peak corresponding to the loss of a neutral nitrogen molecule from the indazole ring.

-

Phenyl Cation: A fragment at m/z 77 corresponding to the [C₆H₅]⁺ cation.

-

Experimental Protocol for Mass Spectrometry (ESI-TOF MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration in the low µg/mL to ng/mL range.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an ESI source.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode. Set the mass range to scan from m/z 50 to 500.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.

-

-

Data Processing: The instrument software will process the data to generate the mass spectrum. The high-resolution capability allows for the determination of the exact mass, which can be used to confirm the elemental composition.

Conclusion

The combination of NMR, IR, and MS provides a robust and self-validating framework for the structural characterization of this compound. ¹H NMR confirms the proton environment and connectivity, while ¹³C NMR (once experimentally obtained) will fully elucidate the carbon skeleton. IR spectroscopy provides a rapid confirmation of the key functional groups and aromatic nature of the compound. Finally, high-resolution mass spectrometry unequivocally determines the molecular weight and elemental formula, with the characteristic bromine isotopic pattern serving as a crucial confirmation point. The protocols and interpretations laid out in this guide provide a comprehensive approach for any researcher or scientist working with this, or structurally related, compounds.

References

The Therapeutic Potential of 5-Bromo-3-phenyl-1H-indazole: A Technical Guide for Drug Discovery Professionals

Abstract

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] This technical guide focuses on a specific, yet promising, derivative: 5-Bromo-3-phenyl-1H-indazole. While direct extensive research on this particular molecule is emerging, this document will synthesize the current understanding of its chemical properties, potential therapeutic applications, and the broader context of closely related 5-bromo-indazole analogues. This guide will serve as a comprehensive resource for researchers and drug development professionals, providing insights into its synthesis, potential mechanisms of action, and robust protocols for its evaluation.

Introduction: The Indazole Scaffold in Oncology and Beyond

Indazole-containing compounds have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and notably, anti-cancer properties.[2][3] Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its clinical significance.[4] The 1H-indazole structure is a bioisostere of indole, enabling it to interact with a variety of biological targets, particularly the ATP-binding pocket of protein kinases.[1] The introduction of a bromine atom at the 5-position and a phenyl group at the 3-position of the indazole ring, as in this compound, offers unique electronic and steric properties that can be exploited for targeted drug design. The bromine atom, for instance, can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the generation of diverse chemical libraries.[5]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉BrN₂ | [6] |

| Molecular Weight | 273.13 g/mol | [6] |

| Appearance | Solid (powder) | |

| Melting Point | 123-127 °C | |

| InChI Key | STVHMYNPQCLUNJ-UHFFFAOYSA-N |

Potential Therapeutic Applications & Mechanism of Action

While direct studies on this compound are limited, the extensive research on its structural analogues provides a strong basis for predicting its therapeutic potential, primarily in the realm of oncology.

Anticancer Activity: A Focus on Kinase Inhibition

The indazole scaffold is a well-established pharmacophore for the development of protein kinase inhibitors.[7] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of cancer.[7] Derivatives of 5-bromo-1H-indazole have shown significant potential as anticancer agents. For example, a series of 1H-indazole-3-amine derivatives, synthesized from a 5-bromo-1H-indazol-3-amine precursor, exhibited promising inhibitory effects against various cancer cell lines, including chronic myeloid leukemia (K562).[8]

The proposed mechanism of action for many indazole-based anticancer agents is the inhibition of protein kinases. The indazole ring can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, mimicking the adenine portion of ATP. The phenyl group at the C3 position can extend into a hydrophobic pocket, contributing to the binding affinity and selectivity of the compound. The bromine at the C5 position can influence the electronic properties of the ring system and potentially form halogen bonds with the protein target.

Hypothesized Kinase Inhibition Pathway

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Value of 5-Bromo-3-phenyl-1H-indazole in Modern Drug Discovery: A Technical Guide

Abstract

The indazole scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds. Within this esteemed class of heterocycles, 5-bromo-3-phenyl-1H-indazole has emerged as a particularly valuable building block for the development of novel therapeutics. The strategic placement of a bromine atom at the 5-position offers a versatile handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This feature, combined with the phenyl group at the 3-position, provides a foundational structure for library synthesis and the systematic exploration of structure-activity relationships (SAR). This in-depth technical guide provides a comprehensive overview of the synthesis, biological significance, and therapeutic potential of this compound and its derivatives, with a particular focus on their applications in oncology and kinase inhibition. This document is intended to serve as a critical resource for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of innovative small molecule therapeutics.

Introduction: The Indazole Scaffold and the Significance of this compound

Indazoles, bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring, are of profound interest in pharmaceutical research. Their structural resemblance to endogenous purines allows them to function as effective mimics, enabling interaction with a wide range of biological targets, including protein kinases, which are pivotal regulators of cellular processes.[1] The indazole core is present in several FDA-approved drugs, such as the anti-cancer agents Pazopanib and Axitinib, underscoring its clinical relevance.[2]

The subject of this guide, this compound, distinguishes itself through two key structural features:

-

The 3-Phenyl Group: This bulky aromatic substituent can engage in crucial π-π stacking and hydrophobic interactions within the binding sites of target proteins, often contributing significantly to binding affinity and selectivity.

-

The 5-Bromo Substituent: The bromine atom is not merely a passive substituent. It serves as a highly versatile synthetic handle, enabling the introduction of a diverse array of chemical moieties through well-established cross-coupling methodologies like the Suzuki-Miyaura reaction.[3] This capability is instrumental in fine-tuning the pharmacological profile of lead compounds, including their potency, selectivity, and pharmacokinetic properties.

This guide will delve into the synthetic pathways to access this core structure, explore its known biological activities, and present a systematic analysis of the structure-activity relationships of its derivatives.

Synthesis of this compound: A Proposed Pathway

While a definitive, step-by-step protocol for the synthesis of this compound is not extensively detailed in a single source, a logical and efficient synthetic route can be constructed based on established organic chemistry principles and published methodologies for related compounds. The proposed synthesis commences with the readily available starting material, 2-amino-5-bromobenzophenone.

The overall synthetic workflow can be visualized as follows:

References

An In-depth Technical Guide to the Safety and Handling of 5-Bromo-3-phenyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the Indazole Scaffold

Indazole-containing derivatives are a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to their versatile biological activities. This bicyclic heterocyclic system, comprising a benzene ring fused to a pyrazole ring, is a key structural motif in numerous therapeutic agents with applications ranging from oncology to neurodegenerative disorders.[1] The inherent drug-like properties of the indazole core have led to the development of several successful kinase inhibitors, including Pazopanib and Axitinib, which target signaling pathways crucial in cancer progression. The strategic functionalization of the indazole ring is a key aspect of developing novel therapeutics, and 5-Bromo-3-phenyl-1H-indazole represents a valuable intermediate in this endeavor. The bromine atom at the 5-position provides a chemically reactive site, particularly for metal-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments to explore a wide chemical space and modulate biological activity.[2] This guide provides a comprehensive overview of the safe handling, chemical properties, and synthetic considerations for this compound, empowering researchers to utilize this versatile building block effectively and safely.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its appropriate handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉BrN₂ | [3][4] |

| Molecular Weight | 273.13 g/mol | [3][4] |

| Appearance | White solid | [5] |

| Melting Point | 133-135 °C | [4] |

| Boiling Point (Predicted) | 454.9 ± 25.0 °C | [4] |

| Density (Predicted) | 1.546 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 12.40 ± 0.40 | [4] |

| Storage Temperature | 2-8°C | [4] |

Safety and Handling: A Proactive Approach

Hazard Identification and Precautionary Measures

Based on the data for structurally related compounds such as 5-Bromo-1H-indazole and 5-Bromo-1H-indazole-3-carboxylic acid, this compound should be handled as a substance that is potentially:

-

Harmful if swallowed (Acute Toxicity, Oral, Category 4).[6]

-

Causes serious eye irritation/damage (Eye Irritation/Damage, Category 2/1).[7]

-

May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[6][7]

Precautionary Statements:

| Category | Precautionary Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7] P264: Wash skin thoroughly after handling.[7] P270: Do not eat, drink or smoke when using this product.[8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] |

| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] P330: Rinse mouth.[8] |

| Storage | P405: Store locked up.[7] P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[7] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[7] |

Personal Protective Equipment (PPE)

A robust PPE regimen is the first line of defense against accidental exposure. The following should be considered mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles or a full-face shield are essential to prevent contact with the eyes.[6]

-

Hand Protection: Use chemical-resistant gloves, such as nitrile rubber, and inspect them for any signs of degradation before use.[6]

-

Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95) is recommended.[9]

-

Protective Clothing: A laboratory coat, long trousers, and closed-toe shoes are required to prevent skin contact.[6]

Engineering Controls

Whenever possible, this compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9] Eyewash stations and safety showers should be readily accessible in the immediate work area.[6]

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is critical:

-

If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[3][10]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][10]

-

In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][10]

-

If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][10]

Spill and Waste Disposal

Accidental Release Measures:

In the event of a spill, evacuate the area and ensure adequate ventilation.[9] Remove all sources of ignition.[3] Wear appropriate personal protective equipment. For a dry spill, carefully sweep or scoop the material into a suitable container for disposal, avoiding the generation of dust.[7][9] For a wet spill, absorb the material with an inert, non-combustible absorbent and place it in a sealed container for disposal.[7]

Waste Disposal:

The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations. This compound should be treated as hazardous waste and disposed of through a licensed professional waste disposal service.[11] Do not allow the material to enter drains or waterways.[3]

Experimental Protocol: Synthesis of this compound

The following is a representative, step-by-step protocol for the synthesis of this compound, adapted from established literature procedures.[5]

Materials:

-

(5-Bromo-2-fluorophenyl)(phenyl)methanone

-

Hydrazine hydrate

-

Anhydrous ethanol

-

Ethyl acetate (EtOAc)

-

Water (deionized)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (5-Bromo-2-fluorophenyl)(phenyl)methanone (1.0 equivalent) in anhydrous ethanol.

-

Addition of Hydrazine: To the solution from step 1, add hydrazine hydrate (1.2 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2 hours.

-

Stirring at Room Temperature: After the reflux period, allow the reaction mixture to cool to room temperature and continue stirring for an additional 18 hours.

-

Solvent Removal: Remove the ethanol by rotary evaporation.

-

Workup: Dissolve the residue in a mixture of water and ethyl acetate for liquid-liquid partitioning. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice with ethyl acetate.

-

Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to yield this compound as a white solid.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Reactivity and Stability

Chemical Stability: this compound is expected to be stable under normal storage conditions in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

Conditions to Avoid: Avoid exposure to excessive heat, dust formation, and incompatible materials.[6]

Incompatible Materials: Strong oxidizing agents, strong bases, amines, and strong reducing agents should be avoided as they may react exothermically or lead to decomposition.[6]

Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[6][9]

Reactivity in Synthesis: The bromine atom at the 5-position of the indazole ring is a key functional handle for further synthetic transformations. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which allows for the introduction of a wide variety of aryl and heteroaryl substituents.[7] This reactivity is fundamental to the use of 5-bromo-indazoles in the construction of compound libraries for drug discovery.[5]

Biological Context and Applications

The indazole scaffold is a prominent feature in a multitude of biologically active compounds. Derivatives of indazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and antitumor effects.[1]

Kinase Inhibition: A significant area of application for indazole derivatives is in the development of protein kinase inhibitors.[2] Many indazole-based compounds act as ATP-competitive inhibitors, targeting the ATP-binding pocket of kinases involved in cancer cell signaling pathways.[12] The 3-amino-1H-indazole structure, for instance, is an effective hinge-binding fragment in several tyrosine kinase inhibitors.[5] While the specific kinase inhibition profile of this compound is not extensively documented in the public domain, its structural features make it a promising candidate for the development of novel kinase inhibitors.

Other Potential Applications: The versatility of the indazole core extends beyond kinase inhibition. For example, certain 5-bromo-indazole derivatives have been identified as synthetic cannabinoid receptor agonists.[6] This highlights the potential for this scaffold to interact with a diverse range of biological targets.

Diagram of a Generalized Kinase Inhibition Mechanism:

References

- 1. 1077-94-7|5-Bromo-1H-indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. This compound | 57639-16-4 [amp.chemicalbook.com]

- 5. This compound CAS#: 57639-16-4 [amp.chemicalbook.com]

- 6. fishersci.es [fishersci.es]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 57639-16-4|this compound|BLD Pharm [bldpharm.com]

A Researcher's Guide to Procuring and Utilizing 5-Bromo-3-phenyl-1H-indazole in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-phenyl-1H-indazole is a key heterocyclic building block in medicinal chemistry, prized for its utility in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. This guide provides an in-depth overview of this versatile compound, covering its chemical properties, strategic applications in drug discovery, a comparative analysis of commercial suppliers, and best practices for procurement, quality assessment, and handling. Authored from the perspective of a Senior Application Scientist, this document aims to equip researchers with the critical knowledge required to effectively source and utilize this compound in their research endeavors.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is considered a "privileged scaffold" in medicinal chemistry. Its structural rigidity, coupled with the ability to participate in various hydrogen bonding and aromatic interactions, makes it an ideal framework for designing molecules that can potently and selectively bind to biological targets.

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromo-3-phenyl-1H-indazole

An In-Depth Technical Guide

Abstract

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide provides detailed, field-proven protocols for the synthesis of 5-Bromo-3-phenyl-1H-indazole, a key intermediate for drug discovery and development. We will delve into the primary synthetic route involving nucleophilic aromatic substitution and cyclization, offering not just a step-by-step procedure but also a deep dive into the mechanistic rationale and critical process parameters. Furthermore, we will explore modern alternative strategies, such as palladium-catalyzed cross-coupling reactions, to provide a comprehensive overview for the contemporary chemist. Each protocol is designed to be self-validating, supported by authoritative references and characterization data.

Mechanistic Overview and Synthetic Strategy

The synthesis of substituted indazoles can be approached through various pathways. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and scalability. For this compound, the most direct methods involve forming the pyrazole ring onto a pre-functionalized benzene ring.

Core Synthetic Challenge

The primary challenge lies in the regioselective construction of the indazole core with the desired phenyl and bromo substituents at the C3 and C5 positions, respectively. The two most logical retrosynthetic disconnections are:

-

C-N Bond Formation: Cyclization of a suitably substituted hydrazone precursor. This is a classic and robust method.

-

C-C Bond Formation: Functionalization of a pre-formed 5-bromo-1H-indazole core, typically via metal-catalyzed cross-coupling.

This guide will focus on the first approach as the primary protocol due to its efficiency and directness, while presenting the second as a powerful alternative.

Visualization of Synthetic Pathways

Caption: High-level overview of the primary and alternative synthetic routes.

Primary Protocol: Synthesis via Hydrazone Cyclization

This protocol is based on the reaction of a 2-halobenzophenone derivative with hydrazine, a robust and well-documented method for constructing 3-arylindazoles.[3]

Principle and Rationale

The synthesis hinges on a two-stage, one-pot process. First, hydrazine hydrate reacts with the ketone moiety of (5-bromo-2-fluorophenyl)benzophenone to form a hydrazone intermediate. The subsequent key step is an intramolecular nucleophilic aromatic substitution (SNAr), where the terminal nitrogen of the hydrazone displaces the fluorine atom on the aromatic ring. Fluorine is an excellent leaving group for SNAr reactions, particularly when activated by an ortho/para electron-withdrawing group (in this case, the imine formed in situ). This intramolecular cyclization is thermodynamically favored, leading to the stable aromatic indazole ring system.

Reaction Mechanism

Caption: Mechanism of indazole formation via hydrazone cyclization.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[3]

Step 1: Reaction Setup

-

To a solution of (5-bromo-2-fluorophenyl)benzophenone (1.0 eq, e.g., 976 mg, 3.5 mmol) in anhydrous ethanol (4 mL), add hydrazine hydrate (1.2 eq, e.g., 204 μL, 4.2 mmol).

-

Equip the reaction flask with a reflux condenser.

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reflux period, allow the mixture to cool to room temperature and continue stirring for an additional 18 hours.

Step 3: Work-up and Isolation

-

Upon reaction completion, remove the solvent using a rotary evaporator.

-

Dissolve the resulting residue in a biphasic system of water and ethyl acetate (EtOAc).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 4: Purification

-

Purify the crude product by flash column chromatography on silica gel to afford the final product as a white solid.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Role | Notes |

| (5-bromo-2-fluorophenyl)benzophenone | 281.11 | Starting Material | - |

| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | Reagent | Caution: Toxic and corrosive. Handle in a fume hood. |

| Anhydrous Ethanol | 46.07 | Solvent | Provides good solubility for the reactants and suitable boiling point. |

| Ethyl Acetate (EtOAc) | 88.11 | Extraction Solvent | - |

| Water | 18.02 | Work-up | - |

| Anhydrous Sodium Sulfate | 142.04 | Drying Agent | - |

| Silica Gel | - | Stationary Phase | For column chromatography. |

In-depth Discussion of Experimental Choices

-

Choice of Solvent: Ethanol is an ideal solvent for this reaction. It is polar enough to dissolve the starting materials and hydrazine hydrate, and its boiling point (78 °C) provides sufficient thermal energy to overcome the activation energy for both hydrazone formation and the subsequent SNAr cyclization without causing degradation.

-

Stoichiometry of Hydrazine: A slight excess of hydrazine hydrate (1.2 eq) is used to ensure complete conversion of the starting ketone and to drive the initial condensation reaction forward.

-

Reaction Time and Temperature: The initial reflux period of 2 hours is critical for the formation of the hydrazone and the initiation of the cyclization. The extended stirring at room temperature for 18 hours ensures the completion of the slower cyclization and subsequent aromatization steps, maximizing the yield.[3]

-

Work-up Procedure: The liquid-liquid extraction with ethyl acetate is a standard and effective method to separate the organic product from inorganic salts and excess hydrazine. Drying over sodium sulfate is crucial to remove residual water before final concentration, which could otherwise interfere with purification and yield determination.

Expected Results and Characterization

The procedure is reported to yield this compound as a white solid with a yield of approximately 33%.[3] The identity and purity of the compound should be confirmed using standard analytical techniques.

-

Mass Spectrometry (MS): ESI-MS should show a molecular ion peak [M+H]⁺ at m/z 273, corresponding to the protonated product.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on both the indazole and phenyl rings, as well as a broad singlet for the N-H proton.

Alternative Route: Palladium-Catalyzed Arylation

For researchers interested in modular synthesis or exploring different synthetic pathways, palladium-catalyzed reactions offer a powerful alternative. This approach typically involves creating the 5-bromo-1H-indazole core first, followed by a C-H activation or cross-coupling reaction to introduce the C3-phenyl group.

Principle and Rationale

Direct C-H arylation has emerged as an atom-economical and efficient method for creating C-C bonds, avoiding the need for pre-functionalization of the indazole ring.[4] Palladium catalysts can activate the C3-H bond of the indazole, which is the most acidic and reactive C-H bond, allowing for direct coupling with an aryl halide.

General Workflow for Direct C3 Arylation

Caption: General workflow for a palladium-catalyzed direct C3 arylation.

Protocol Example: Direct C3 Arylation

While a specific protocol for the direct arylation of 5-bromo-1H-indazole is not detailed in the provided search results, a general procedure can be adapted from similar transformations on the indazole core.[4]

-

Preparation of 5-Bromo-1H-indazole: This starting material can be synthesized from 5-bromo-2-fluorobenzaldehyde and hydrazine.[5]

-

Coupling Reaction: In a reaction vessel, combine 5-bromo-1H-indazole (1.0 eq), iodobenzene (1.1-1.5 eq), Pd(OAc)₂ (e.g., 5 mol%), a suitable ligand like PPh₃ (e.g., 10 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

-

Solvent and Heating: Add a solvent system (e.g., 1,4-dioxane/water) and heat the mixture at 100 °C for several hours until TLC indicates consumption of the starting material.[4][6]

-

Work-up and Purification: After cooling, the reaction is typically worked up by filtration through Celite, followed by extraction and purification via column chromatography.

This method offers greater modularity, allowing for the introduction of various aryl groups at the C3 position by simply changing the aryl halide coupling partner.

Safety and Handling

-

Hydrazine Hydrate: This substance is highly toxic, a suspected carcinogen, and corrosive. Always handle it in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

-

Palladium Catalysts: While generally not highly toxic, fine powders can be an inhalation hazard. Handle with care.

-

Solvents: Ethanol and ethyl acetate are flammable. Ensure all heating is done using a heating mantle or oil bath with proper temperature control, away from open flames.

Conclusion

The synthesis of this compound is most directly and reliably achieved through the cyclization of (5-bromo-2-fluorophenyl)benzophenone with hydrazine hydrate.[3] This method, while yielding moderately, is straightforward and utilizes readily available starting materials. For applications requiring a more modular approach to generate a library of analogues, modern palladium-catalyzed C-H arylation or Suzuki coupling methodologies present a powerful and flexible alternative.[4][7] Researchers should select the protocol that best fits their specific needs regarding scale, substrate availability, and synthetic flexibility.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arodes.hes-so.ch [arodes.hes-so.ch]

- 3. This compound CAS#: 57639-16-4 [amp.chemicalbook.com]

- 4. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of 5-Bromo-3-phenyl-1H-indazole in Modern Medicinal Chemistry

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold

The 1H-indazole nucleus is a cornerstone of contemporary medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to interact with a multitude of biological targets.[1] This bicyclic heterocyclic system, an isostere of indole, is a prominent feature in numerous FDA-approved therapeutics and clinical candidates, demonstrating a wide spectrum of pharmacological activities including anti-inflammatory, anti-cancer, and antimicrobial properties.[2][3] The strategic incorporation of substituents onto the indazole core allows for the fine-tuning of a compound's physicochemical properties and biological activity. This guide focuses on a particularly valuable derivative, 5-Bromo-3-phenyl-1H-indazole, a versatile building block poised for the development of next-generation targeted therapies.

The presence of a bromine atom at the 5-position and a phenyl group at the 3-position provides two key anchor points for chemical modification. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties to probe structure-activity relationships (SAR).[4] The 3-phenyl group can also be substituted to optimize interactions with the target protein. This dual functionality makes this compound an ideal starting point for the generation of compound libraries aimed at discovering novel kinase inhibitors and other targeted agents.

Synthetic Pathways to this compound

A robust and reproducible synthesis of the core scaffold is paramount for any successful drug discovery campaign. While multiple strategies exist for the synthesis of substituted indazoles, a common and effective approach for this compound involves a multi-step sequence starting from readily available precursors.

Protocol 1: Synthesis of this compound

This protocol outlines a plausible synthetic route adapted from established methodologies for similar indazole derivatives. The key steps involve the formation of a substituted benzophenone, followed by diazotization and intramolecular cyclization.

Step 1: Synthesis of 2-Amino-5-bromobenzophenone

This precursor can be synthesized via a Friedel-Crafts acylation of a suitable aniline derivative.

-

Materials: 4-bromoaniline, benzoyl chloride, aluminum chloride (AlCl₃), dichloromethane (DCM).

-

Procedure:

-

To a cooled (0 °C) suspension of AlCl₃ (1.2 eq.) in DCM, add 4-bromoaniline (1.0 eq.) portion-wise, maintaining the temperature below 5 °C.

-

Allow the mixture to stir for 15 minutes, then add benzoyl chloride (1.1 eq.) dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched by carefully pouring it onto a mixture of ice and concentrated HCl.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-amino-5-bromobenzophenone.

-

Step 2: Diazotization and Cyclization to this compound

This step involves the conversion of the amino group to a diazonium salt, which then undergoes intramolecular cyclization.[5]

-

Materials: 2-amino-5-bromobenzophenone, sodium nitrite (NaNO₂), hydrochloric acid (HCl), acetic acid.

-

Procedure:

-

Dissolve 2-amino-5-bromobenzophenone (1.0 eq.) in a mixture of acetic acid and concentrated HCl at 0 °C.

-

Slowly add a solution of NaNO₂ (1.1 eq.) in water, keeping the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1 hour.

-

The reaction mixture is then carefully neutralized with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

-

Application in Kinase Inhibitor Drug Discovery

The indazole scaffold is a well-established ATP-competitive inhibitor of protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in cancer.[2] The 3-phenyl-1H-indazole moiety can effectively mimic the purine ring of ATP, while substituents at the 5-position can be tailored to achieve selectivity and potency against specific kinases.

Leveraging the 5-Bromo Position for Library Synthesis

The bromine atom at the 5-position of the indazole ring is a versatile handle for introducing chemical diversity through Suzuki-Miyaura cross-coupling reactions.[4] This allows for the rapid generation of a library of analogs with different substituents at this position, which is crucial for exploring the SAR and optimizing the pharmacological properties of a lead compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a general procedure for the coupling of this compound with various boronic acids.

-

Materials: this compound, arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), sodium carbonate (2.0 eq.), 1,4-dioxane, water.

-

Procedure:

-

To a degassed solution of this compound (1.0 eq.) and the arylboronic acid (1.2 eq.) in a 4:1 mixture of 1,4-dioxane and water, add sodium carbonate (2.0 eq.) and Pd(PPh₃)₄ (0.05 eq.).

-

The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to yield the desired 5-aryl-3-phenyl-1H-indazole derivative.

-

Biological Evaluation of this compound Derivatives

The primary application of this scaffold is in the development of kinase inhibitors. Therefore, the initial biological evaluation should focus on in vitro kinase inhibition assays against a panel of relevant kinases.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase using a commercial luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Materials: Test compound (dissolved in DMSO), kinase of interest, substrate, ATP, ADP-Glo™ reagent, kinase buffer.

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the kinase, substrate, and ATP in kinase buffer.

-

Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

Incubate the plate at room temperature for the recommended time (typically 1 hour).

-

Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add the kinase detection reagent to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal.

-

Measure the luminescence using a plate reader.

-

The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Structure-Activity Relationship (SAR) Insights

While specific biological data for this compound is not extensively reported in the public domain, the SAR of related indazole-based kinase inhibitors provides valuable insights for guiding drug design.

| Position | Modification | General Effect on Activity | Reference |

| C3-Position | Phenyl or substituted phenyl | Crucial for ATP-competitive binding. Substituents can modulate potency and selectivity. | [6] |

| C5-Position | Halogens (e.g., Bromo) | Provides a handle for further derivatization via cross-coupling. Can influence pharmacokinetic properties. | [4] |

| N1-Position | Alkylation or acylation | Can modulate solubility, cell permeability, and metabolic stability. | [4] |

Visualizing the Medicinal Chemistry Workflow

The following diagram illustrates a typical workflow for the development of kinase inhibitors starting from the this compound scaffold.

Caption: Workflow for Kinase Inhibitor Discovery.

Conclusion

This compound represents a highly valuable and versatile scaffold for the development of novel targeted therapies, particularly kinase inhibitors. Its strategic functionalization at the 5- and 3-positions allows for extensive exploration of the chemical space to achieve high potency and selectivity. The synthetic and biological protocols provided in this guide offer a solid foundation for researchers to embark on drug discovery programs utilizing this promising molecular framework. The continued exploration of the indazole chemical space is expected to yield the next generation of innovative medicines for a wide range of diseases.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diazotisation [organic-chemistry.org]